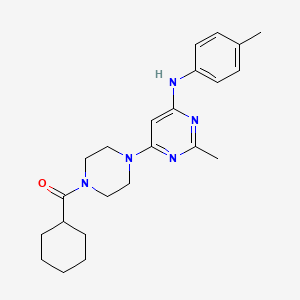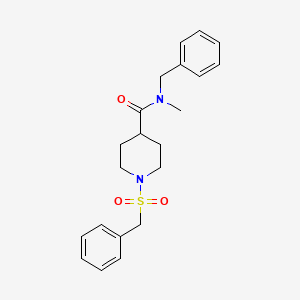
Cyclohexyl(4-(2-methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a cyclohexane moiety, and a pyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Cyclohexane Moiety Introduction: The cyclohexane group is introduced via a Friedel-Crafts acylation reaction using cyclohexanecarbonyl chloride and an appropriate catalyst such as aluminum chloride.
Pyrimidine Core Construction: The pyrimidine core is constructed through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine core under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of 6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is optimized for scalability and cost-effectiveness. This typically involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Implementing continuous flow reactors for large-scale production to enhance efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
化学反应分析
Types of Reactions
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases such as cancer, neurological disorders, and infectious diseases.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: Interact with specific receptors on the cell surface, modulating their activity.
Inhibit Enzymes: Inhibit the activity of certain enzymes involved in disease progression.
Modulate Signaling Pathways: Affect intracellular signaling pathways, leading to changes in gene expression and cellular responses.
相似化合物的比较
Similar Compounds
6-(4-CYCLOHEXANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE: shares structural similarities with other piperazine and pyrimidine derivatives, such as:
Uniqueness
Structural Features: The unique combination of the piperazine ring, cyclohexane moiety, and pyrimidine core distinguishes it from other compounds.
Chemical Reactivity: Its diverse chemical reactivity allows for a wide range of modifications and applications.
Therapeutic Potential: The compound’s potential therapeutic applications make it a valuable candidate for drug development.
属性
分子式 |
C23H31N5O |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
cyclohexyl-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H31N5O/c1-17-8-10-20(11-9-17)26-21-16-22(25-18(2)24-21)27-12-14-28(15-13-27)23(29)19-6-4-3-5-7-19/h8-11,16,19H,3-7,12-15H2,1-2H3,(H,24,25,26) |
InChI 键 |
XDWOELHMWDWKTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B11334871.png)
![N-[1H-indol-3-yl(phenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B11334874.png)
![N'-(2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}ethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B11334879.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-propoxybenzamide](/img/structure/B11334889.png)
![2-[(4-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide](/img/structure/B11334896.png)
![5-(4-methylphenyl)-3-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11334897.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11334904.png)
![5-(4-Acetylpiperazin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11334915.png)


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11334922.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B11334938.png)
![3-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11334943.png)
![{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11334948.png)
